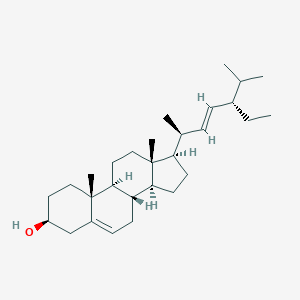

Stigmasterol

描述

Stigmasterol is an unsaturated phytosterol belonging to the class of tetracyclic triterpenes. It is one of the most common plant sterols, found in a variety of natural sources, including vegetable fats or oils from many plants . This compound plays a significant role in maintaining the structure and physiology of cell membranes in plants . It has been examined for its various biological activities, including anticancer, anti-osteoarthritis, anti-inflammatory, anti-diabetic, immunomodulatory, antiparasitic, antifungal, antibacterial, antioxidant, and neuroprotective properties .

准备方法

合成路线和反应条件

麦角甾醇可以通过各种提取技术从植物来源中分离出来。 一种常见的方法涉及使用高效薄层色谱 (HPTLC) 来定量植物不同部位中的麦角甾醇 . 提取过程通常涉及在 60 ± 2 °C 的回流条件下使用氯仿作为溶剂,持续 1 小时 .

工业生产方法

麦角甾醇的工业生产通常涉及从植物油中提取,例如大豆油。 该过程包括使用乙醚和丙酮进行溶剂结晶,以分离甾醇混合物 . 超临界流体萃取也是一种新兴技术,因为它具有效率高 .

化学反应分析

Chemical Reactions and Stability

Heating and Storage: Heating and storing structured acylglycerols with a succinyl linker does not cause adverse chemical or biological changes . When kept at 60°C for eight hours, degradation of stigmasterol occurs . The position of this compound in the glycerol backbone significantly impacts its degradation, with the sn-2 position being preferred . The degree of saturation of fatty acids has less impact on sterol loss than its position in the glycerol molecule .

| Compound | Degradation Range (%) |

|---|---|

| DO2SSt | 11 |

| DO3SSt | 25 |

| DP2SSt | 20 |

| DP3SSt | 24 |

Note: DASStGs kept at 60 °C for eight hours

Oxidation: this compound is susceptible to oxidation, which can be enhanced by heating, light exposure, chemicals, or enzymes during cooking or food production . Oxidation products (StOPs) were detected in samples held at 60 °C . The smallest total content of these compounds was 0.11 mg/g for DP2SSt and 0.14 mg/g for DO2SSt . When the this compound was linked to the sn-3 position, the StOP content was higher at 0.36 mg/g for DP3SSt and 1.39 mg/g for DO3SSt . Four oxidized derivatives of this compound were identified in heated samples: 7αOHSt, 7βOHSt, βEpSt, and 7ketoSt .

Biological Activities and Reactions

This compound has demonstrated diverse pharmacological properties, including anti-diabetic, antioxidant, anticancer, anti-inflammatory, antiviral, antiparasitic, anti-osteoarthritis, antibacterial, neuroprotective, and immunomodulatory effects .

- Antitumor Effects: this compound can induce tumor cell apoptosis, inhibit proliferation, metastasis and invasion, and induce autophagy in tumor cells . It can induce apoptosis in tumor cells by promoting oxidation via ROS, decreasing ΔΨm, increasing intracellular concentration, and advancing cell cycle arrest .

- Neuroprotective Activities: this compound has protective effects against cell death induced by hydrogen peroxide () . this compound diminishes intracellular ROS production, protecting cells from apoptosis . It also upregulates FoxO3a and catalase protein expression .

- SIRT1 Activation: this compound increases SIRT1 expression and activates SIRT1-deacetylation reaction on its target protein . The binding energy of this compound (−8.1 kcal/mol) is comparable to that of resveratrol (−8 kcal/mol) .

- Insulin Secretion: this compound prevents glucolipotoxicity-induced defects in glucose-stimulated insulin secretion . It also inhibits early apoptosis, increases total insulin, promotes actin reorganization, and improves insulin secretion .

- Binding Affinity: this compound shows strong binding affinities towards ER-α, PR, HER2, and EGFR . Additionally, this compound extracted from Bergenia ciliata showed hydrophobic interaction with amino acid residues of ER-α, PR residues, HER2 residues, and EGFR residues .

- Cardiotoxicity: Accumulation of this compound can lead to left ventricle dysfunction, cardiac interstitial fibrosis, and macrophage .

科学研究应用

Pharmacological Properties

Stigmasterol exhibits a range of pharmacological effects that make it a candidate for therapeutic applications:

- Anticancer Activity : this compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancers, including breast, gastric, and glioblastoma. It affects key signaling pathways such as Akt/mTOR and JAK/STAT, leading to reduced tumor growth and metastasis .

- Anti-Diabetic Effects : Studies indicate that this compound can lower fasting glucose levels and improve insulin sensitivity, making it beneficial for managing diabetes . It reduces oxidative stress in pancreatic beta cells, thereby protecting against glucolipotoxicity .

- Anti-Inflammatory Properties : this compound has been shown to suppress inflammatory mediators such as TNF-α, IL-6, and COX-2. It modulates signaling pathways involved in inflammation, making it a potential treatment for conditions like rheumatoid arthritis .

- Neuroprotective Effects : The compound demonstrates neuroprotective properties by regulating reactive oxygen species (ROS) levels and inhibiting acetylcholinesterase activity, which could be beneficial in neurodegenerative diseases .

Anticancer Studies

A study by Li et al. (2022) investigated the effects of this compound on gastric cancer cells (SNU-1). Results indicated that this compound inhibited cell proliferation (IC50 = 15 µM) and induced apoptosis through mitochondrial pathways. The treatment also suppressed migration and induced G2/M cell cycle arrest .

Another investigation by Zhao et al. (2024) focused on glioblastoma multiforme (GBM). This compound was found to suppress GBM cell proliferation and invasion while inducing apoptosis through modulation of lipid metabolism pathways .

| Study | Cancer Type | Key Findings |

|---|---|---|

| Li et al., 2022 | Gastric Cancer | Inhibited proliferation; induced apoptosis; suppressed migration |

| Zhao et al., 2024 | Glioblastoma | Reduced proliferation; induced apoptosis; inhibited invasion |

Anti-Diabetic Research

Research conducted on the effects of this compound on diabetic β-cells revealed that it increased glutathione levels, reducing ROS production associated with glucolipotoxicity . This suggests a protective role against oxidative stress in diabetes.

| Study | Key Findings |

|---|---|

| Research on β-cells | Increased glutathione; reduced ROS production |

Anti-Inflammatory Effects

In studies involving collagen-induced arthritis models, this compound significantly reduced the expression of pro-inflammatory cytokines while enhancing anti-inflammatory cytokine levels. This indicates its potential as a therapeutic agent for inflammatory diseases .

| Study | Condition | Key Findings |

|---|---|---|

| Khan et al., 2022 | Arthritis | Suppressed TNF-α/IL-6; enhanced IL-10 expression |

Summary of Health Benefits

This compound's multifaceted pharmacological properties suggest its potential application in various health conditions:

- Cancer Therapy : As an adjunct treatment targeting multiple cancer types.

- Diabetes Management : By improving glycemic control and protecting pancreatic function.

- Inflammatory Disorders : As a natural anti-inflammatory agent.

作用机制

麦角甾醇通过各种分子靶点和途径发挥其作用。 已显示它通过抑制 Akt/mTOR 信号通路在癌细胞中诱导凋亡和自噬 . 此外,它调节 PI3K/Akt 信号通路和线粒体活性氧的产生,从而有助于其抗癌特性 . 麦角甾醇还会与糖皮质激素受体相互作用,从而有助于其抗炎作用 .

相似化合物的比较

麦角甾醇与其他植物甾醇类似,例如β-谷甾醇、麦角甾醇和岩藻甾醇 . 它在结构特征上是独特的,包括在侧链中存在一个反式取向的双键 . 这种结构差异有助于其独特的生物活性 and 治疗潜力.

类似化合物的列表

- β-谷甾醇

- 麦角甾醇

- 岩藻甾醇

生物活性

Stigmasterol is a phytosterol, a type of plant-derived sterol that plays a significant role in various biological activities. This compound is found in numerous plant oils and has garnered attention for its potential health benefits, particularly in the areas of cancer therapy, anti-inflammatory effects, and metabolic regulation. This article provides a comprehensive overview of the biological activities of this compound, supported by research findings and case studies.

Chemical Structure and Sources

This compound is classified as a tetracyclic triterpene and is structurally similar to cholesterol. It is commonly extracted from various plant sources, including soybeans, peanuts, and certain types of algae. The molecular structure of this compound allows it to interact with biological membranes, influencing cellular processes.

1. Anti-Cancer Activity

This compound has been shown to exhibit significant anti-cancer properties through various mechanisms:

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., Bax, p53) while downregulating anti-apoptotic genes (e.g., Bcl-2) . This mechanism has been observed in liver cancer cells (HepG2) and gallbladder cancer cells, where this compound promotes cell death via increased reactive oxygen species (ROS) production .

- Inhibition of Tumor Growth : this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. For instance, it has been reported to suppress the growth of SMMC-7721 liver cancer cells by affecting multiple signaling pathways involved in tumorigenesis .

- Disruption of Angiogenesis : In cholangiocarcinoma models, this compound reduced angiogenesis through downregulation of vascular endothelial growth factor receptor-2 (VEGFR-2) signaling .

2. Anti-Diabetic Effects

This compound exhibits promising anti-diabetic properties by improving glucose metabolism:

- Reduction of Blood Glucose Levels : Studies have shown that this compound can lower fasting blood glucose and serum insulin levels, enhancing oral glucose tolerance . This effect may be attributed to its ability to modulate lipid profiles in pancreatic cells, thereby improving insulin secretion .

3. Anti-Inflammatory Properties

The compound also possesses anti-inflammatory effects:

- Cytokine Modulation : this compound influences the release of inflammatory cytokines and inhibits the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammation .

Table 1: Summary of Biological Activities of this compound

The biological activities of this compound can be attributed to its interaction with various cellular pathways:

- Akt/mTOR Pathway : In ovarian and gastric cancers, this compound activates the Akt/mTOR signaling pathway, which is crucial for cell survival and growth regulation.

- JAK/STAT Pathway : This pathway is involved in mediating immune responses and has been implicated in the anti-inflammatory effects observed with this compound treatment.

Future Directions

Despite promising findings regarding the biological activities of this compound, further research is warranted to explore its pharmacodynamics, pharmacokinetics, and potential toxicological effects. Clinical trials are needed to validate its efficacy in human subjects and to establish optimal dosing strategies.

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXVJBMSMIARIN-PHZDYDNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015733 | |

| Record name | Stigmasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stigmasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in benzene, ethyl ether, ethanol, Soluble in the usual organic solvents | |

| Record name | STIGMASTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

83-48-7 | |

| Record name | Stigmasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stigmasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmasta-5,22-dien-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIGMASTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99WUK5D0Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STIGMASTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stigmasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | STIGMASTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stigmasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does stigmasterol exert its antidepressant-like effects?

A1: Research suggests that this compound's antidepressant-like effect is primarily mediated by the glutamatergic system. [] Specifically, it shows an affinity for NMDA receptors, as demonstrated by molecular docking studies. [] Additionally, its effects can be reversed by NMDA agonists, further supporting the involvement of the glutamatergic system. []

Q2: What is the role of this compound in alleviating neuropathic pain?

A2: this compound has been shown to regulate microglial polarization, shifting the balance from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. [] This regulation occurs via the TLR4/NF-κB pathway, leading to decreased production of pro-inflammatory cytokines like IL-1β and increased expression of anti-inflammatory markers like IL-10 and CD206. []

Q3: How does this compound affect fibroblast-like synoviocytes in Rheumatoid Arthritis?

A3: this compound has been shown to inhibit the proliferation and promote apoptosis of fibroblast-like synoviocytes (FLS), cells implicated in the pathogenesis of Rheumatoid Arthritis. [] This effect is mediated by the suppression of the PI3K/AKT signaling pathway, leading to downregulation of cell cycle proteins like Cyclin D1 and CDK4. []

Q4: What is the role of this compound in plant defense mechanisms against fungal infections?

A4: When oil palms are infected by the fungus Ganoderma boninense, they produce this compound as part of their defense mechanism. [] This makes this compound a potential biomarker for detecting Ganoderma infection in oil palms.

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C29H48O, and its molecular weight is 412.69 g/mol.

Q6: What spectroscopic data are available for identifying this compound?

A6: this compound can be characterized using various spectroscopic techniques including Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), 13C NMR, 2D NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible Spectroscopy (UV-Vis). [, , , , ]

Q7: Are there any strategies for improving this compound's formulation and bioavailability?

A7: Research indicates that incorporating this compound into acylglycerols can potentially enhance its thermostability and make it suitable for applications in food or pharmaceutical liposomes. [] Further investigations into different formulation strategies, like encapsulation techniques or the use of specific carriers, are crucial to optimize its delivery and bioavailability.

Q8: What analytical techniques are commonly employed for the quantification of this compound?

A8: Several techniques are used to quantify this compound, including:

Q9: Is this compound biodegradable?

A9: While specific studies on this compound biodegradation are limited in the provided research, its structural similarity to other plant sterols suggests a potential for biodegradation. [] Investigating the biodegradability of this compound and its potential metabolites is important to understand its environmental fate and impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。